molecular formula C12H10O2 B3428892 3,5-Dihydroxybiphenyl CAS No. 7028-41-3

3,5-Dihydroxybiphenyl

Cat. No. B3428892
CAS RN: 7028-41-3
M. Wt: 186.21 g/mol
InChI Key: UAVUNEWOYVVSEF-UHFFFAOYSA-N
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Description

3,5-Dihydroxybiphenyl is a member of biphenyls . It has a molecular formula of C12H10O2 and a molecular weight of 186.21 g/mol .


Synthesis Analysis

The formation of this compound has been detected in yeast-extract-treated cell cultures of S. aucuparia. The enzyme involved in this process is termed biphenyl synthase (BIS) .


Molecular Structure Analysis

The IUPAC name for this compound is 5-phenylbenzene-1,3-diol . The InChI string is InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H and the Canonical SMILES string is C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O .


Chemical Reactions Analysis

Biphenyl synthase (BIS) catalyzes the formation of this compound via the sequential condensation of benzoyl-CoA with three molecules of malonyl-CoA .


Physical And Chemical Properties Analysis

The computed properties of this compound include a XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The Exact Mass is 186.068079557 g/mol and the Topological Polar Surface Area is 40.5 Ų .

Scientific Research Applications

3,5-Dihydroxybiphenyl is used in a variety of scientific research applications, including drug development, medical diagnosis, and materials science. In drug development, it is used to study the effects of drugs on the body, as well as to develop new drugs. In medical diagnosis, it is used to detect the presence of certain diseases and conditions. In materials science, this compound can be used to synthesize new materials with unique properties.

Advantages and Limitations for Lab Experiments

The use of 3,5-Dihydroxybiphenyl in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in experiments. Second, it is a highly versatile compound, allowing for a wide range of applications in research. Third, it is a relatively safe compound, with no known toxic effects. However, there are also some limitations to the use of this compound in laboratory experiments. First, it is not a naturally occurring compound, so it may not be suitable for use in experiments that require natural compounds. Second, its lipophilic nature makes it difficult to accurately measure its concentration in a solution.

Future Directions

The potential future directions for the use of 3,5-Dihydroxybiphenyl are numerous. First, it could be used to develop new drugs, as it has already been shown to have a variety of biochemical and physiological effects. Second, it could be used to develop new materials with unique properties. Third, it could be used to develop new diagnostic tests for the detection of diseases and conditions. Fourth, it could be used to study the effects of drugs on the body, as well as to develop new drugs. Finally, it could be used to study the mechanisms of action of various drugs and compounds.

properties

IUPAC Name

5-phenylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVUNEWOYVVSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312951
Record name [1,1′-Biphenyl]-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7028-41-3
Record name [1,1′-Biphenyl]-3,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7028-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-biphenyl]-3,5-diol
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Synthesis routes and methods I

Procedure details

6.00 g (0.0199 mole) of 2,4-dihydroxy-6-phenyl-isophthalic acid dimethyl ester is dissolved under nitrogen in 40 ml of water and 40 ml of 2N sodium hydroxide solution. The light-red solution is refluxed for one hour; it is then cooled with an ice bath and carefully acidified with 8.0 ml of concentrated hydrochloric acid (carbon dioxide evolution). The mixture is then refluxed and boiled for 14 hours in a nitrogen atmosphere. The emulsion obtained after cooling is extracted twice with 100 ml of ether each time. The combined ether layers are dried with magnesium sulphate and concentrated in vacuo to obtain 3.98 g of crude product in the form of yellow crystals. This crude product is dissolved in 20 ml of ether; 50 ml of benzene is added and the ether then distilled off. 5-Phenylresorcinol crystallises out on standing. After cooling, there is added 50 ml of hexane, and the crystals are filtered off under suction; this yields 2.44 g of cream-coloured crystals, M.P. 154°-158°. Repeated crystallisation from 40 ml of benzene with the addition of 40 ml of hexane yields 2.03 g of 5-phenylresorcinol as colourless crystals, M.P. 157° - 158°.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 5-phenyl-1,3-cyclohexanedione (2.5 g, 13 mM) and 10% Pd/C (0.5 g) in phenyl ether (30 mL) was heated to 230° C. over 30 minutes and held at 230° C. for 2.5 hours. The reaction was cooled, taken up in CH2Cl2 and filtered through Dicalite. The filtrate was concentrated and the residue purified by chromatography (CH2Cl2, then 5-10% EtOAc/CH2Cl2) to give the desired product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 3,5-Dihydroxybiphenyl?

A: this compound is a crucial precursor in the biosynthesis of biphenyl and dibenzofuran phytoalexins found in plants belonging to the Malinae subtribe, which includes economically important fruit trees like apple and pear. [, , ] These phytoalexins act as defense compounds against pathogens and pests. [, , , , ]

Q2: How is this compound synthesized in plants?

A: It is produced from the condensation of one molecule of benzoyl-CoA and three molecules of malonyl-CoA by the enzyme biphenyl synthase (BIS). [, ] This enzyme is a novel type III polyketide synthase. [, ]

Q3: What are the downstream products of this compound in the phytoalexin pathway?

A: this compound is the precursor for both biphenyl and dibenzofuran phytoalexins. It undergoes a series of modifications, including O-methylation and hydroxylation, to produce various bioactive compounds like aucuparin and eriobofuran. [, ]

Q4: What enzymes are involved in the conversion of this compound to other phytoalexins?

A: Two O-methyltransferases (OMTs), SaOMT1 and SaOMT2, play key roles in this process. [] SaOMT1 catalyzes the methylation of this compound, while SaOMT2 exhibits high affinity for noraucuparin, a downstream product, and methylates it at the meta-positioned hydroxyl group. []

Q5: How does the structure of SaOMT1 and SaOMT2 relate to their substrate specificity?

A: Homology modeling and substrate docking studies provided insights into the specificities of SaOMT1 and SaOMT2. These studies revealed how the substrate interacts with the active site of the enzymes and the role of specific amino acid residues in substrate binding and catalysis. []

Q6: Have the genes encoding these biosynthetic enzymes been isolated?

A: Yes, cDNAs encoding SaOMT1, SaOMT2, and biphenyl synthase (SaBIS3) have been successfully isolated from rowan (Sorbus aucuparia) cell cultures. []

Q7: Has the expression of these genes been studied?

A: Yes, treatment of rowan cell cultures with a fungal elicitor resulted in the transient induction of SaOMT1, SaOMT2, and SaBIS3 gene expression. [] This suggests that the biosynthesis of these phytoalexins is induced in response to pathogen attack.

Q8: What is the subcellular localization of these enzymes?

A: Using fluorescent protein fusions, SaOMT1, SaOMT2, and SaBIS3 were localized to the cytoplasm of Nicotiana benthamiana leaf epidermis cells. [] This suggests that the biosynthesis of biphenyls and dibenzofurans likely takes place in the cytoplasm.

Q9: Are there alternative chemical synthesis routes for this compound?

A: Yes, 3,5-dihydroxybiphenyls can be synthesized through an anti-Friedel–Crafts-type substitution reaction. This method allows for the ipso-substitution of one or two hydroxy groups of phloroglucinol with arene nucleophiles, offering a practical alternative to traditional biaryl coupling methods. []

Q10: Are there any structural studies on the enzymes involved in this compound biosynthesis?

A: Yes, Biphenyl synthase I (BIS I) from Sorbus aucuparia has been crystallized and its structure determined. [] This structural information is valuable for understanding the catalytic mechanism of the enzyme and for designing potential inhibitors or modifying its activity.

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